molecular formula C9H6Cl2O2 B14703483 3,3-Dichloro-4-phenyloxetan-2-one CAS No. 22391-10-2

3,3-Dichloro-4-phenyloxetan-2-one

Cat. No.: B14703483
CAS No.: 22391-10-2
M. Wt: 217.05 g/mol
InChI Key: IHTCITKUDSYPRV-UHFFFAOYSA-N
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Description

3,3-Dichloro-4-phenyloxetan-2-one is an organic compound with the molecular formula C9H6Cl2O2. It is a member of the oxetane family, characterized by a four-membered ring containing one oxygen atom. This compound is notable for its unique structure, which includes two chlorine atoms and a phenyl group attached to the oxetane ring. It has various applications in scientific research and industry due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dichloro-4-phenyloxetan-2-one typically involves the reaction of phenylacetic acid with thionyl chloride to form phenylacetyl chloride. This intermediate is then reacted with dichloroketene to produce the desired oxetane compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -10°C to 0°C to ensure the stability of the intermediates and the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts, such as Lewis acids, can enhance the reaction efficiency and yield. Additionally, purification steps, including distillation and recrystallization, are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3,3-Dichloro-4-phenyloxetan-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,3-Dichloro-4-phenyloxetan-2-one has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,3-Dichloro-4-phenyloxetan-2-one involves its reactivity towards nucleophiles and electrophiles. The presence of chlorine atoms makes it susceptible to nucleophilic attack, leading to the formation of substitution products. Additionally, the oxetane ring can undergo ring-opening reactions under acidic or basic conditions, forming reactive intermediates that participate in further chemical transformations .

Comparison with Similar Compounds

Properties

CAS No.

22391-10-2

Molecular Formula

C9H6Cl2O2

Molecular Weight

217.05 g/mol

IUPAC Name

3,3-dichloro-4-phenyloxetan-2-one

InChI

InChI=1S/C9H6Cl2O2/c10-9(11)7(13-8(9)12)6-4-2-1-3-5-6/h1-5,7H

InChI Key

IHTCITKUDSYPRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(C(=O)O2)(Cl)Cl

Origin of Product

United States

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